4-Chloro-2,6-dimethyl-3-nitropyridine
Overview
Description
4-Chloro-2,6-dimethyl-3-nitropyridine is a pyridine derivative with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is known for its applications in organic synthesis and has been used as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
The preparation of 4-Chloro-2,6-dimethyl-3-nitropyridine involves several steps:
Starting Material: The synthesis begins with 2,6-dimethyl-4-pyrone.
Ammonolysis Aromatization: The starting material undergoes ammonolysis aromatization with triphenylmethylamine under the catalysis of a Lewis acid to obtain 2,6-dimethyl-1-tritylpyrone.
Chlorination and Deprotection: The crude product is then chlorinated and deprotected in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.
Nitration: Finally, nitration is carried out using a dehydrating agent and nitric acid to produce this compound.
Chemical Reactions Analysis
4-Chloro-2,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the chloro and nitro groups, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,6-dimethyl-3-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethyl-3-nitropyridine involves the inhibition of histamine release, which is responsible for allergic reactions such as anaphylaxis . The compound targets histamine receptors and prevents the release of histamine from mast cells, thereby reducing allergic symptoms .
Comparison with Similar Compounds
4-Chloro-2,6-dimethyl-3-nitropyridine can be compared with other similar compounds such as:
4-Chloro-3-nitro-2,6-lutidine: Similar in structure but with different substituents.
2,4,6-Trichloro-3-nitropyridine: Contains additional chlorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2,6-dimethyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBGFLWVQDGETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443688 | |
Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15513-48-1 | |
Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-dimethyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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